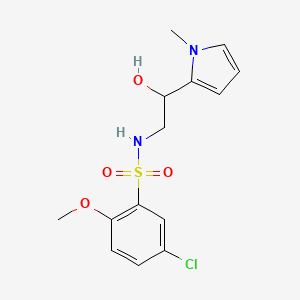

![molecular formula C17H18N4O B2791119 2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034404-12-9](/img/structure/B2791119.png)

2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide” is a complex organic compound. It contains an indole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds . The indole moiety is known for its broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is complex, with an indole moiety attached to a tetrahydropyrazolo[1,5-a]pyridin-5-yl group via an acetamide linkage . The indole moiety is a five-membered heterocyclic ring with two nitrogen atoms .

Mechanism of Action

Target of Action

The primary target of this compound is α-glucosidase , an enzyme that plays a crucial role in regulating blood glucose levels . This enzyme is responsible for the breakdown of oligosaccharides and disaccharides into α-glucose .

Mode of Action

The compound acts as a non-competitive inhibitor of α-glucosidase . This means it binds to a site on the enzyme that is distinct from the active site, altering the enzyme’s conformation and reducing its activity . The compound’s binding to α-glucosidase has been confirmed through fluorescence quenching experiments .

Biochemical Pathways

By inhibiting α-glucosidase, the compound interferes with the breakdown of oligosaccharides and disaccharides into α-glucose . This results in a decrease in the amount of glucose that is absorbed into the bloodstream, thereby helping to regulate blood glucose levels . This mechanism is particularly relevant in the context of type 2 diabetes, a condition characterized by ineffective use of insulin and elevated blood glucose levels .

Result of Action

The inhibition of α-glucosidase by the compound leads to a decrease in the breakdown of oligosaccharides and disaccharides into α-glucose . This can help to regulate blood glucose levels, potentially offering therapeutic benefits in the treatment of type 2 diabetes .

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with enzymes such as α-glucosidase

Cellular Effects

Similar compounds have been found to have no effect on the cell viability of human normal hepatocyte (LO2) and human liver cancer (HepG2) cells .

Molecular Mechanism

Similar compounds have been shown to inhibit α-glucosidase in a non-competitive manner . This suggests that 2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide could potentially bind to α-glucosidase and alter its activity.

Temporal Effects in Laboratory Settings

Similar compounds have been shown to exhibit high fluorescence quantum yield and good thermal stability , suggesting potential stability over time.

Metabolic Pathways

Similar compounds have been shown to interact with α-glucosidase , suggesting potential involvement in carbohydrate metabolism.

properties

IUPAC Name |

2-indol-1-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O/c22-17(12-20-9-6-13-3-1-2-4-16(13)20)19-14-7-10-21-15(11-14)5-8-18-21/h1-6,8-9,14H,7,10-12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSWHXUOSVMCLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CC1NC(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2791036.png)

![Benzo[d][1,3]dioxol-5-yl(3-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2791037.png)

methanone](/img/structure/B2791049.png)

![Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate](/img/structure/B2791057.png)

![N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2791058.png)

![5-Chloro[1,3]thiazolo[5',4':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2791059.png)